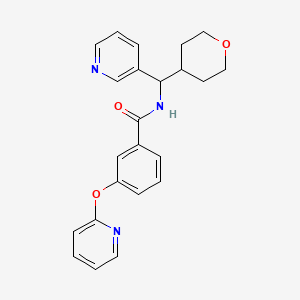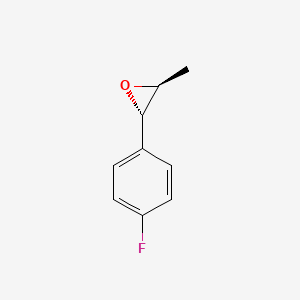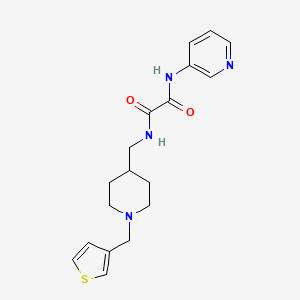![molecular formula C23H20N4O6S B2434358 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide CAS No. 1112027-96-9](/img/structure/B2434358.png)
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Structural Analysis
- Stereoselective Synthesis : The stereoselective synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including those similar to the specified compound, has been explored through ylide cyclopropanation, demonstrating the potential for creating diverse molecular architectures with significant diastereoselection and good yields (Rui Zhou et al., 2011).
- Conformational Analysis : Quantum mechanical methods have been employed to study the conformational preferences of cyclopropane analogues of phenylalanine, revealing insights into the structural behavior of cyclopropane-containing amino acids, which can inform the design of novel bioactive compounds (J. Casanovas et al., 2006).
Potential Anticancer Activity
- Antiproliferative Properties : Research has identified molecules structurally related to the queried compound exhibiting significant inhibitory activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (J. Lu et al., 2021).
- Functionalized Amino Acid Derivatives : A series of functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating that certain compounds show promising cytotoxicity in ovarian and oral cancers. This research suggests the utility of cyclopropane-containing compounds in designing new anticancer agents (Vivek Kumar et al., 2009).
Enzymatic Catalysis and Polymer Chemistry
- Enzymatic Polymerization : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, illustrating the role of cyclopropane derivatives in the enzymatic synthesis of polymers (Yan Pang et al., 2003).
Synthesis of Functionalized Derivatives
- Catalytic Reactions : Studies on the catalytic reactions of cyclic β-dicarbonyl phenyliodonium ylide with styrenes to produce cyclopropanes and dihydrofurans showcase the versatility of cyclopropane derivatives in synthetic chemistry and their potential applications in creating bioactive molecules (Alexandra E. Bosnidou et al., 2015).
Eigenschaften
IUPAC Name |
7-cyclopropyl-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-29-14-5-12(6-15(7-14)30-2)21-25-20(33-26-21)10-34-23-24-17-9-19-18(31-11-32-19)8-16(17)22(28)27(23)13-3-4-13/h5-9,13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAGAUIKLOWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)

![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)